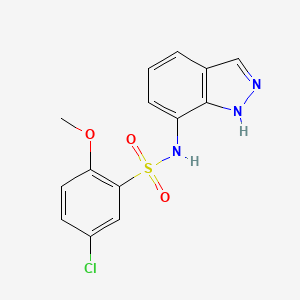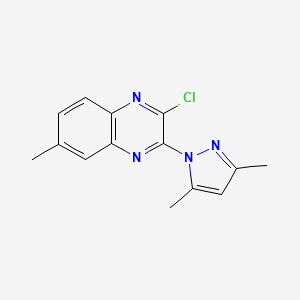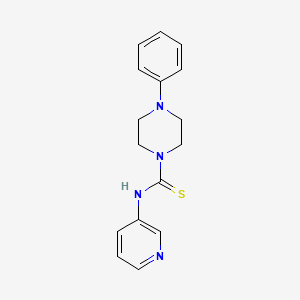![molecular formula C21H23N3O3 B14946124 3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a hexahydroquinoline core. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-cyanobenzoic acid chloride with 1-methylpiperazine in the presence of triethylamine and dichloromethane at room temperature . The reaction mixture is then stirred for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can inhibit the activity of key enzymes involved in cellular processes, leading to the disruption of metabolic pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester
- 3-(Trifluoromethoxy)phenylboronic acid, pinacol ester
Uniqueness
Compared to similar compounds, 3-(4-METHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexahydroquinoline core is particularly noteworthy for its potential therapeutic applications.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-1-phenyl-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H23N3O3/c1-22-10-12-23(13-11-22)20(26)17-14-16-18(8-5-9-19(16)25)24(21(17)27)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 |
InChI Key |
WMERRSDPVGKEJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)
![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)
![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)



![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B14946103.png)

![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![3-(3-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14946129.png)
![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)

